
4-Heptadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptadecylphenol is an organic compound with the molecular formula C23H40O. It is a type of alkylphenol, which consists of a phenol group substituted with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Heptadecylphenol can be synthesized through the alkylation of phenol with heptadecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process. The reaction conditions usually include elevated temperatures and controlled addition of the alkylating agent to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous addition of phenol and heptadecene into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is separated and purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Heptadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
4-Heptadecylphenol has various applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of lubricants, detergents, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 4-Heptadecylphenol primarily involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The phenol group can also participate in redox reactions, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Another alkylphenol with a shorter alkyl chain.
4-Octylphenol: Similar structure but with an eight-carbon alkyl chain.
4-Dodecylphenol: Contains a twelve-carbon alkyl chain.
Comparison
4-Heptadecylphenol is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain alkylphenols. This makes it more effective in applications requiring strong emulsifying and surface-active properties. Additionally, the longer chain can influence its interaction with biological membranes, potentially leading to different biological effects.
Properties
CAS No. |
86812-27-3 |
|---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
4-heptadecylphenol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(24)21-19-22/h18-21,24H,2-17H2,1H3 |
InChI Key |
DHURZBNESRVDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


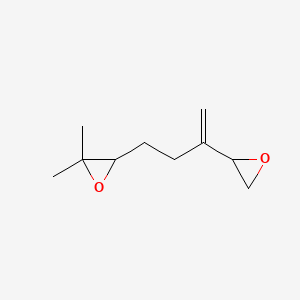
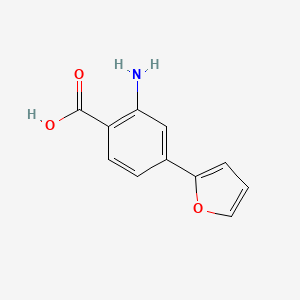
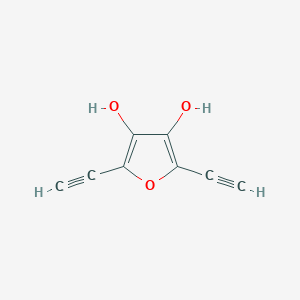
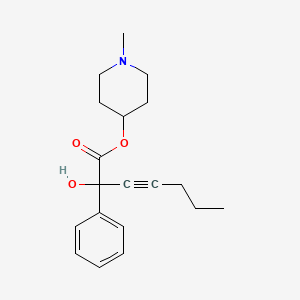
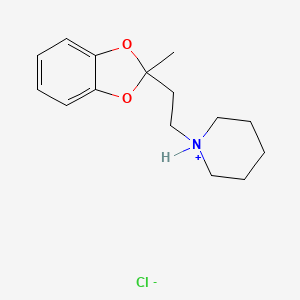
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
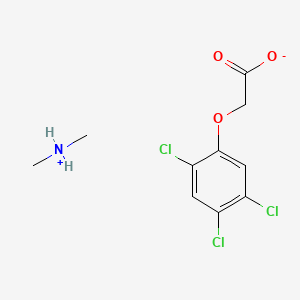
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
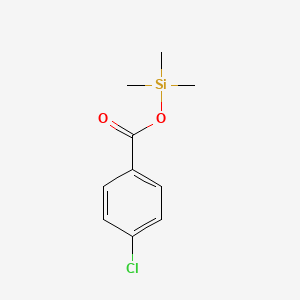

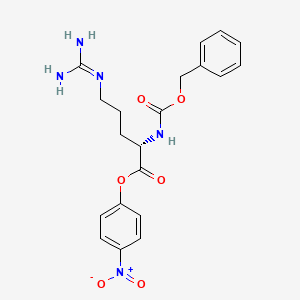
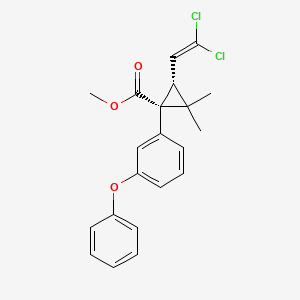
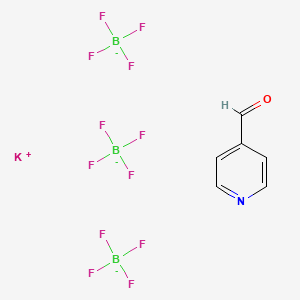
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
